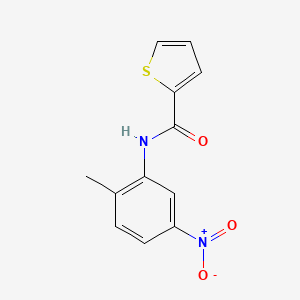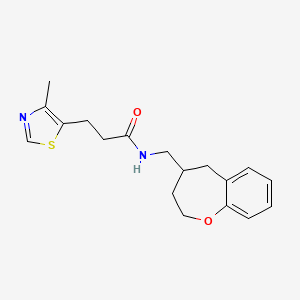![molecular formula C19H21NO B5682846 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a unique antipsychotic medication that is effective for patients who are resistant to other antipsychotic drugs.
Wirkmechanismus
Clozapine works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine reduces the activity of dopamine in the brain, which can reduce symptoms of psychosis. Clozapine also blocks serotonin receptors, which may contribute to its effectiveness in treating schizophrenia.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and mood. Clozapine also has anti-inflammatory effects and has been shown to reduce the levels of cytokines, which are molecules involved in the immune response. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has a number of advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory and neuroprotective effects, which may be useful for studying the effects of inflammation and neurodegeneration on the brain. However, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine also has limitations for lab experiments. It can be difficult to administer in animal models, as it requires frequent monitoring of blood levels to ensure safety. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine can have side effects, such as sedation and weight gain, which may confound experimental results.
Zukünftige Richtungen
There are a number of future directions for 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine research. One area of interest is the potential use of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, there is interest in studying the anti-inflammatory and neuroprotective effects of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new antipsychotic medications that are based on the mechanism of action of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, but with fewer side effects. Finally, there is interest in studying the genetic factors that contribute to treatment response to 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, which may help to identify patients who are most likely to benefit from the medication.
Conclusion
Clozapine is a unique antipsychotic medication that has been extensively studied for its efficacy in treating schizophrenia. It has a well-established mechanism of action and has been shown to have anti-inflammatory and neuroprotective effects. While 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has limitations for lab experiments, there are a number of future directions for research, including the potential use of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in treating other psychiatric disorders and the development of new antipsychotic medications based on its mechanism of action.
Synthesemethoden
The synthesis of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with 2,2-dimethylpropanoic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The yield of the synthesis process is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively researched for its efficacy in treating schizophrenia. It has been shown to be effective for patients who are resistant to other antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)18(21)20-16-10-6-4-8-14(16)12-13-15-9-5-7-11-17(15)20/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXNIMVSZFWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)

![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)


![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)